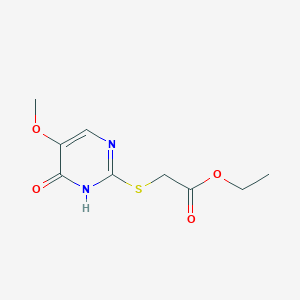![molecular formula C21H12F6N2S B2913151 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-79-3](/img/structure/B2913151.png)
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a nitrile group (-CN). The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced to organic molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The trifluoromethyl group is known to be highly electronegative, which could influence the overall structure and reactivity of the molecule .Chemical Reactions Analysis
The trifluoromethyl group is often used in organic synthesis due to its strong electron-withdrawing properties. It can participate in various reactions, including nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research in organic chemistry has explored the synthesis and decomposition of compounds with trifluoromethyl and sulfanyl groups, indicating their potential utility in creating complex organic molecules. For example, Zhu and Desmarteau (1993) studied the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, highlighting the thermal behavior of compounds with similar functionalities (Zhu & Desmarteau, 1993). This research could provide foundational knowledge for manipulating "2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile" in synthetic applications.
Materials Science and Polymer Research
In materials science, the incorporation of trifluoromethyl and sulfanyl groups into polymers has been investigated for enhancing material properties. Tapaswi et al. (2015) synthesized transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence, demonstrating how these functionalities can impact the optical and thermal properties of polymers (Tapaswi et al., 2015). Such insights could be relevant to the development of new materials using "2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile".
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6N2S/c22-20(23,24)15-5-1-3-13(9-15)12-30-19-18(11-28)17(7-8-29-19)14-4-2-6-16(10-14)21(25,26)27/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVREKKWVCEICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

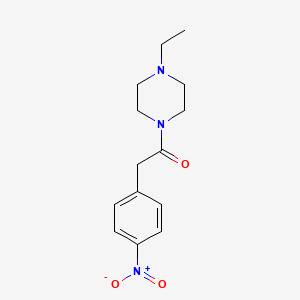
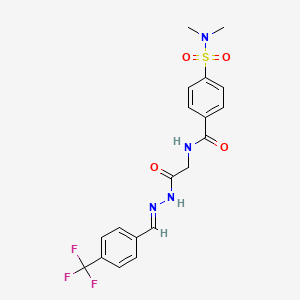
![3-[3-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2913071.png)
![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)
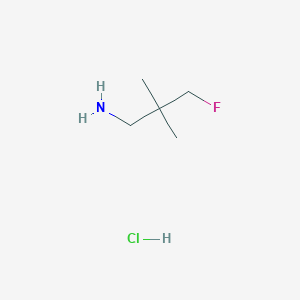
![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)
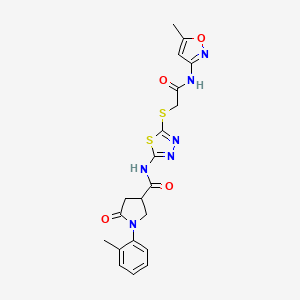
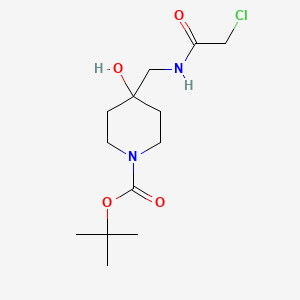
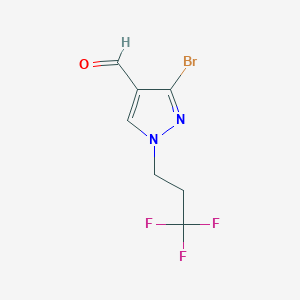
![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)
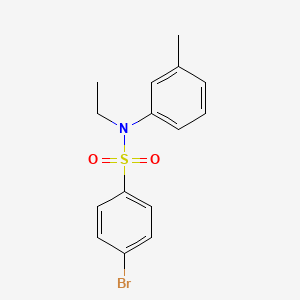
![2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2913084.png)
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide](/img/structure/B2913085.png)
